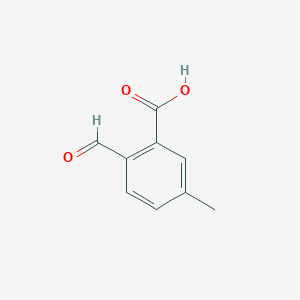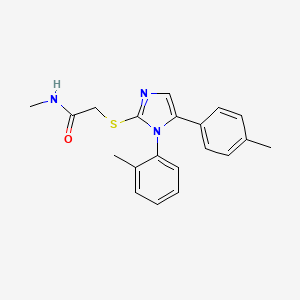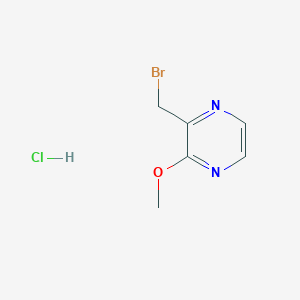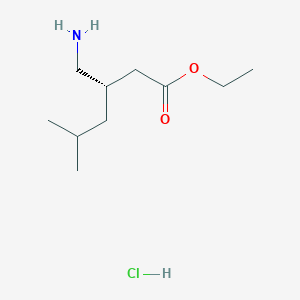
2-Formyl-5-methylbenzoic acid
Vue d'ensemble
Description
“2-Formyl-5-methylbenzoic acid” is a chemical compound with the molecular formula C9H8O3 . It is also known by its IUPAC name, this compound .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, dedicated chemical literature or databases should be consulted .
Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 164.16 . The compound’s other physical and chemical properties such as melting point, boiling point, density, and solubility would need to be confirmed in dedicated chemical literature or databases .
Applications De Recherche Scientifique
Schiff-base Ligand Synthesis
2-Formyl-5-methylbenzoic acid is utilized in the synthesis of Schiff-base ligands. For instance, 3-Formyl-2-hydroxy-5-methylbenzoic acid, a related compound, has been synthesized and used to prepare various Schiff base ligands through condensation with diamines. These ligands were then characterized by different spectroscopic methods (Cui Qing-xia, 2006).
Stability and Reactivity Studies
In computational chemistry, semi-empirical methods like AM1 and PM3 are used to study the stability and reactivity of compounds similar to this compound. These methods are effective for analyzing the total energy and gradients of compounds like 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid, providing insights into their stability and reactivity (Arsyad et al., 2021).
Anticancer Applications
Derivatives of this compound, such as 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b][1,3,4]thiadiazole, have shown potential as anticancer agents. Specific derivatives have displayed significant activity against human tumor cell lines and cancer chemopreventive effects, suggesting their utility in anticancer research (Kumar et al., 2016).
Coordination Polymer Synthesis
The related 3,5-dinitro-4-methylbenzoic acid, which is structurally similar to this compound, has been used in the synthesis of coordination polymers. These polymers, formed with cobalt complexes, have different recognition patterns and crystal structures, demonstrating the versatility of such compounds in material science (Pedireddi & Varughese, 2004).
Mécanisme D'action
Mode of Action
It is likely that this compound interacts with its targets through covalent or non-covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
It is possible that this compound could influence pathways related to its potential targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 2-Formyl-5-methylbenzoic acid .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-formyl-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJBLPDZCOFENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150867-03-1 | |
| Record name | 2-formyl-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)


![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)
![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)
![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2858523.png)
![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)
